REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4](Br)[CH:3]=1.C([Mg]Cl)(C)C.[CH3:16][O:17]B(OC)OC.C(OO)(=O)C.C(=O)([O-])[O-].[K+].[K+].IC>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([O:17][CH3:16])[C:5]([F:9])=[CH:6][C:7]=1[F:8] |f:4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1F)F)Br
|
Name
|
|
Quantity
|
42 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
peracetic acid
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was recooled to −20° C.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 30 minutes at ambient temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solution was then quenched with sodium bisulfite (5% solution, 75 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude phenol was dissolved in acetonitrile (40 mL)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (2×75 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.6 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |